molecular formula C12H12N2O4 B7818177 methyl 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoate CAS No. 82603-70-1

methyl 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoate

Cat. No.: B7818177
CAS No.: 82603-70-1
M. Wt: 248.23 g/mol
InChI Key: QCXFSVRWBCAHKW-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoate is a quinazoline-2,4-dione derivative characterized by a bicyclic quinazolinone core substituted at the 3-position with a propanoate ester group. Its molecular formula is C₁₃H₁₂N₂O₄ (inferred from IUPAC name), with a molecular weight of 268.25 g/mol (calculated).

Properties

IUPAC Name

methyl 3-(2,4-dioxo-1H-quinazolin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-18-10(15)6-7-14-11(16)8-4-2-3-5-9(8)13-12(14)17/h2-5H,6-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXFSVRWBCAHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601202504
Record name Methyl 1,4-dihydro-2,4-dioxo-3(2H)-quinazolinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82603-70-1
Record name Methyl 1,4-dihydro-2,4-dioxo-3(2H)-quinazolinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82603-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,4-dihydro-2,4-dioxo-3(2H)-quinazolinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoate typically involves the condensation of anthranilic acid derivatives with esters of malonic acid. The reaction is usually carried out under acidic or basic conditions, with the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinazolinone core, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Methyl 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The quinazolinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Ester vs. Amide Derivatives
  • Target Compound: The propanoate ester group introduces hydrolytic liability under physiological conditions, which may limit oral bioavailability but facilitate prodrug strategies.
  • N-(3-Methoxypropyl)-3-[1-(3-Nitrobenzyl)-2,4-Dioxo-1,4-Dihydroquinazolin-3(2H)-yl]Propanamide (): Replaces the ester with an amide group, improving metabolic stability due to reduced susceptibility to esterases.
Substituent Diversity on the Quinazoline Core
  • Carotegrast Methyl (): Features a dimethylamino group at the 6-position of the quinazoline ring and a dichlorobenzamido side chain. Molecular weight (569.44 g/mol) and complexity contribute to its role as an α4 integrin inhibitor for ulcerative colitis, highlighting the importance of bulky substituents for target specificity.
  • 3-Chloro-N-[(3-Chloro-5-Fluoroanilino){[5-(Trifluoromethyl)-1H-Pyrazol-3-yl]Amino}Methylidene]Benzamide (): Demonstrates how halogenation and trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism, critical for pesticidal activity.
Antibacterial Agents
  • N-(2-(2-Cyano-3-(Methylthio)-3-(Phenylamino)-Acryloyl)Hydrazine-1-Carbonothioyl)-4-(2,4-Dioxo-1,4-Dihydroquinazolin-3(2H)-yl)Benzamide (): Incorporates a thiourea moiety linked to the quinazoline core, showing potent antibacterial activity against Staphylococcus aureus (MIC: 2–4 µg/mL). The thioether group likely enhances membrane permeability.
  • Methyl 3-(2,4-Dioxo-1,4-Dihydroquinazolin-3(2H)-yl)Propanoate: No direct activity data are available, but its ester group may limit cellular uptake compared to more polar derivatives.
Anti-Inflammatory and Immunomodulatory Agents
  • Carotegrast Methyl : Clinically approved for ulcerative colitis, leveraging its α4 integrin antagonism. The dichlorobenzamido group is critical for binding to integrin receptors.
Molecular Weight and Solubility
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₃H₁₂N₂O₄ 268.25 Ester, Quinazoline-2,4-dione
Carotegrast Methyl C₂₈H₂₆Cl₂N₄O₅ 569.44 Amide, Dimethylamino, Dichlorophenyl
N-(3-Methoxypropyl)-Propanamide Derivative C₂₃H₂₅N₅O₆ 479.48 Amide, Nitrobenzyl, Methoxypropyl
  • The target compound’s lower molecular weight suggests better diffusion across membranes but may reduce target affinity compared to larger analogs.

Biological Activity

Methyl 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoate is a compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activities, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H10N2O4C_{11}H_{10}N_{2}O_{4}, and it is characterized by a quinazoline moiety that contributes to its pharmacological properties. The structural representation can be summarized as follows:

PropertyDescription
Chemical FormulaC11H10N2O4C_{11}H_{10}N_{2}O_{4}
Molecular Weight218.21 g/mol
CAS Number82603-63-2
Chemical ClassQuinazolines

Cytotoxic Effects

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, research indicates that this compound exhibits significant anti-tumor activity against prostate cancer cells such as CWR-22 and PC-3. The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported as follows:

Cell LineIC50 (µM)
CWR-222.5
PC-32.5
DU-1456.5
HS-5 (control)25

These results suggest that the compound effectively induces apoptosis in cancer cells while sparing normal bone marrow cells, indicating a potential therapeutic window for prostate cancer treatment .

The mechanism of action of this compound involves cell cycle arrest and apoptosis induction. Specifically, the compound has been shown to cause G1 phase arrest in prostate cancer cells, leading to increased apoptosis rates over time. The apoptotic response peaks at different times depending on the cell line treated:

  • PC-3 : Peak apoptosis at day 5
  • DU-145 and CWR-22 : Peak apoptosis at day 3

Western blot analyses further confirm the activation of apoptotic pathways in these cells .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound. For example:

  • Prostate Cancer Treatment : A study focused on N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide (NCDDNB), a related compound, demonstrated significant cytotoxicity against prostate cancer cell lines while preserving normal bone marrow function. This suggests a potential application in treating prostate cancer with minimal side effects .
  • Antiviral Activity : Research into related quinazoline derivatives has indicated potential antiviral properties against various pathogens, suggesting that this compound may also possess similar activities worth exploring .

Q & A

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with DNA or enzymes (e.g., HDACs). Grid boxes should encompass the entire binding pocket .
  • 3D-QSAR : CoMFA or CoMSIA models based on steric/electrostatic fields of analogs predict activity cliffs .
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
  • ADMET prediction : SwissADME or pkCSM tools evaluate pharmacokinetic properties .

How should researchers address discrepancies in biological activity data across different studies or cell lines?

Q. Advanced

  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Purity validation : HPLC (≥95% purity) and elemental analysis to rule out batch variability .
  • Mechanistic follow-up : Use orthogonal assays (e.g., apoptosis via flow cytometry) to confirm cytotoxicity .
  • Meta-analysis : Compare IC₅₀ values across published studies, adjusting for experimental conditions (e.g., serum-free vs. serum-containing media) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.